
1-(5-Hydroxy-2-nitrophenyl)ethanone molecular
weight.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(5-Hydroxy-2-

nitrophenyl)ethanone

Cat. No.: B1585161 Get Quote

An In-Depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone for Researchers and

Drug Development Professionals

Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(5-Hydroxy-2-
nitrophenyl)ethanone, a key chemical intermediate with significant potential in medicinal

chemistry and drug discovery. The document delineates its fundamental physicochemical

properties, outlines a detailed synthetic protocol and analytical characterization methods, and

explores its applications as a scaffold in the development of novel therapeutic agents. This

guide is intended for researchers, chemists, and pharmacologists engaged in the field of drug

development, offering both foundational knowledge and practical, field-proven insights to

facilitate its use in the laboratory.

Introduction: Strategic Importance in Medicinal
Chemistry
1-(5-Hydroxy-2-nitrophenyl)ethanone, also known as 5'-Hydroxy-2'-nitroacetophenone, is a

substituted nitroaromatic compound. Its molecular architecture, featuring a reactive acetyl

group, a directing hydroxyl group, and an electron-withdrawing nitro group, makes it a versatile

precursor for the synthesis of more complex heterocyclic and polyfunctional molecules. The
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strategic placement of these functional groups allows for a wide array of chemical

transformations, including reduction of the nitro group to an amine, electrophilic and

nucleophilic aromatic substitutions, and condensations involving the ketone.

The interest in nitrophenyl ethanone scaffolds within drug development is significant. The

nitroaromatic moiety itself is a key pharmacophore in a number of approved drugs and is

known to contribute to various biological activities, including antimicrobial and enzyme-

inhibiting properties[1]. Specifically, related nitrocatechol structures have been extensively

investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), a

critical target in the management of Parkinson's disease[1][2]. This positions 1-(5-Hydroxy-2-
nitrophenyl)ethanone as a valuable starting material for generating libraries of potential

therapeutic agents.

Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its

application in synthesis and drug design. These parameters influence reactivity, solubility,

purification strategies, and pharmacokinetic behavior. The key properties of 1-(5-Hydroxy-2-
nitrophenyl)ethanone are summarized below.
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Property Value Source

Molecular Formula C₈H₇NO₄ [3][4][5]

Molecular Weight 181.15 g/mol [3][4][5][6]

CAS Number 30879-49-3 [3][4][5]

IUPAC Name
1-(5-hydroxy-2-

nitrophenyl)ethanone
[3]

Synonyms

5'-Hydroxy-2'-

nitroacetophenone, 2'-Nitro-5'-

hydroxyacetophenone

[3]

Appearance Brown to orange solid [6]

Melting Point 146-147 °C [6]

pKa (Predicted) 6.20 ± 0.10 [6]

XLogP3 (Predicted) 0.9 [3]

The structure, characterized by an acetophenone core with ortho-nitro and meta-hydroxyl

substitutions, is depicted below:

Caption: Chemical structure of 1-(5-Hydroxy-2-nitrophenyl)ethanone.

Synthesis and Purification Protocol
The most common laboratory-scale synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone is

achieved through the regioselective nitration of 3-hydroxyacetophenone.[4] The hydroxyl group

is an ortho-, para-director, while the acetyl group is a meta-director. The nitration occurs ortho

to the hydroxyl group and meta to the acetyl group, yielding the desired product.

Experimental Protocol: Nitration of 3-
Hydroxyacetophenone
This protocol is a self-validating system; successful synthesis is confirmed by the analytical

characterization steps outlined in Section 4.
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Materials:

3-Hydroxyacetophenone

Acetic Acid (Glacial)

Nitric Acid (d = 1.4)

Ice

Distilled Water

Ethyl Acetate

Hexane

Sodium Bicarbonate (Saturated Solution)

Brine

Anhydrous Magnesium Sulfate

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 3-hydroxyacetophenone in glacial acetic acid. Cool the flask in an ice bath to

0-5 °C.

Nitration: Add nitric acid dropwise to the stirred solution over 30-45 minutes, ensuring the

internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to

control the exothermic reaction and prevent over-nitration or degradation of the starting

material.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an

appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the

starting material spot indicates reaction completion.
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Workup: Once the reaction is complete, pour the mixture slowly into a beaker containing

crushed ice and water. A solid precipitate of the crude product should form.

Extraction: If an oil forms instead of a solid, extract the aqueous mixture with ethyl acetate

(3x volumes). Combine the organic layers.

Neutralization: Wash the organic layer sequentially with distilled water, saturated sodium

bicarbonate solution (to neutralize excess acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Dissolve 3-Hydroxyacetophenone
in Acetic Acid Cool to 0-5 °C Add Nitric Acid

Dropwise Monitor by TLC Quench with
Ice Water

Extract with
Ethyl Acetate

Wash & Dry
Organic Layer

Concentrate & Purify
(Recrystallization/Chromatography) Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone.

Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination

of spectroscopic and chromatographic methods should be employed.
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Analytical Method Expected Results

¹H NMR

Signals corresponding to the aromatic protons,

the methyl protons of the acetyl group, and the

hydroxyl proton. The splitting patterns and

chemical shifts will be characteristic of the

substitution pattern. Spectral data is available

for reference.[7]

¹³C NMR

Resonances for the eight distinct carbon atoms

in the molecule, including the carbonyl carbon,

aromatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

A molecular ion peak (M+) corresponding to the

molecular weight of 181.15 g/mol .[3]

Fragmentation patterns can further confirm the

structure.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the O-H

stretch (hydroxyl), C=O stretch (ketone), and N-

O stretches (nitro group).[3]

High-Performance Liquid Chromatography

(HPLC)

A single major peak under appropriate

conditions indicates high purity. This is essential

for compounds intended for biological

screening.

Applications in Research and Drug Development
The true value of 1-(5-Hydroxy-2-nitrophenyl)ethanone lies in its utility as a versatile building

block for synthesizing compounds with potential therapeutic value.

Precursor for Bioactive Molecules
The functional groups on the molecule serve as handles for further chemical modifications:

Nitro Group Reduction: The nitro group can be readily reduced to an amine, yielding 1-(2-

Amino-5-hydroxyphenyl)ethanone. This amino-phenol scaffold is a precursor for various
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heterocyclic systems, such as benzodiazepines or quinolines, which are prevalent in

medicinal chemistry.

Ketone Condensation: The acetyl group can participate in condensation reactions (e.g.,

aldol, Claisen-Schmidt) to build larger, more complex carbon skeletons.

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to modulate

solubility and pharmacokinetic properties, or it can be used to link the molecule to other

pharmacophores.

Scaffold for Enzyme Inhibitors
As previously mentioned, nitroaromatic compounds, particularly those with catechol-like

structures, are known inhibitors of enzymes like COMT.[1][2] 1-(5-Hydroxy-2-
nitrophenyl)ethanone serves as a foundational structure that can be elaborated upon to

design potent and selective enzyme inhibitors. The general principle involves designing a

molecule that can fit into the active site of a target enzyme and form non-covalent interactions

(e.g., hydrogen bonds, pi-stacking) that prevent the natural substrate from binding.

Normal Enzymatic Reaction Competitive Inhibition

Enzyme Active Site

Product

Natural Substrate

Enzyme Active Site

Inhibitor
(e.g., nitrophenyl-based)

Binds to active site,
blocking substrate

Click to download full resolution via product page
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Caption: Mechanism of competitive enzyme inhibition.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-
(5-Hydroxy-2-nitrophenyl)ethanone.

Hazard Statements: GHS statements indicate that the compound may be harmful if

swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[6]

Precautionary Statements: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated

area or a chemical fume hood. In case of eye contact, rinse cautiously with water for several

minutes (P305+P351+P338).[6]

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[6]

Conclusion
1-(5-Hydroxy-2-nitrophenyl)ethanone is more than just a chemical compound; it is a strategic

tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward

synthesis, and versatile reactivity make it an invaluable starting point for the discovery of new

drugs. This guide provides the necessary technical foundation and practical protocols to

empower researchers to effectively utilize this compound in their synthetic and drug

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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